
N-(6-Bromo-2-benzothiazolyl)-N'-(2-(diethylamino)ethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom attached to the benzothiazole ring and a diethylaminoethyl group attached to the ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide typically involves the following steps:
Formation of 6-Bromo-2-benzothiazole: This intermediate can be synthesized by bromination of 2-benzothiazole using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or chloroform.
Preparation of N-(2-(diethylamino)ethyl)ethanediamide: This intermediate can be synthesized by reacting diethylamine with ethylenediamine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide.
Coupling Reaction: The final step involves coupling 6-Bromo-2-benzothiazole with N-(2-(diethylamino)ethyl)ethanediamide using a suitable catalyst such as palladium on carbon or copper(I) iodide in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with hydrogenated benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Fluoro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a fluorine atom instead of bromine.
N-(6-Iodo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
104388-99-0 |
|---|---|
Molecular Formula |
C15H19BrN4O2S |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H19BrN4O2S/c1-3-20(4-2)8-7-17-13(21)14(22)19-15-18-11-6-5-10(16)9-12(11)23-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,21)(H,18,19,22) |
InChI Key |
IEBKTXLHFAXMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


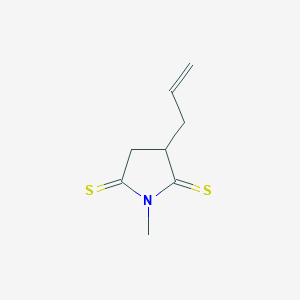
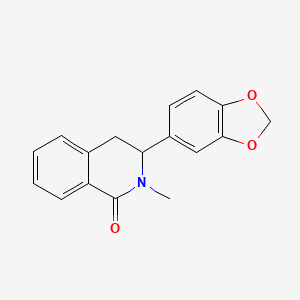
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
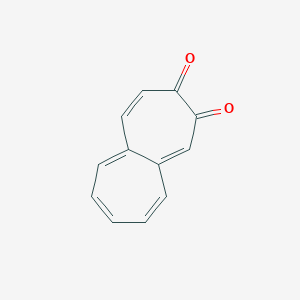
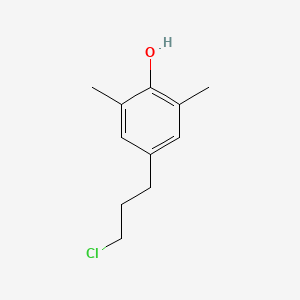
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
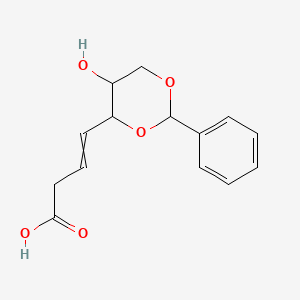
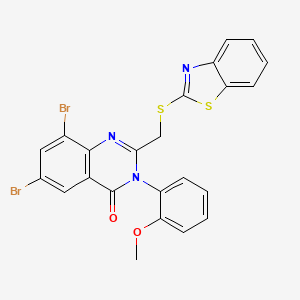
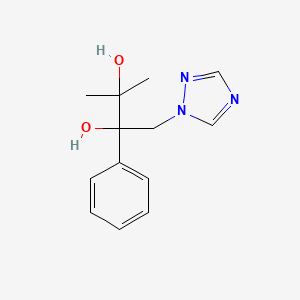

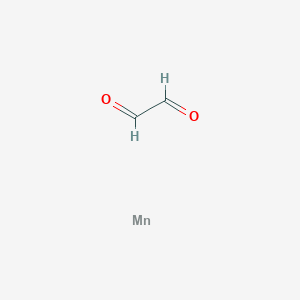
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)

![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
